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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

An important clarification regarding the compound of interest: Initial searches for "BMS-
986118" identify it as a G protein-coupled receptor 40 (GPR40) agonist investigated for type 2
diabetes.[1][2][3][4][5] This guide will instead focus on Deucravacitinib (Sotyktu), a selective
Tyrosine Kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb, which aligns with the
user's request for information on a BMS TYK2 inhibitor for immune-mediated diseases.

Deucravacitinib (Sotyktu) is an oral, selective, allosteric inhibitor of TYK2, a member of the
Janus kinase (JAK) family.[6][7] It represents a new class of small molecules designed to offer
a more targeted approach to treating immune-mediated diseases by selectively inhibiting the
signaling of key cytokines such as interleukin (IL)-23, IL-12, and Type 1 interferons (IFN).[6][7]
This guide provides a comparative overview of Deucravacitinib's target engagement and
validation, supported by experimental data and methodologies, for researchers, scientists, and
drug development professionals.

Comparative Efficacy and Safety

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with
moderate-to-severe psoriasis demonstrated that Deucravacitinib showed superior efficacy and
a favorable safety profile compared to other oral treatments.[8][9][10] In terms of achieving a
75% reduction in the Psoriasis Area and Severity Index (PASI-75) and a Physician's Global
Assessment score of "clear" or "almost clear" (PGA 0/1), Deucravacitinib (at doses other than 3
mg every other day) and the pan-JAK inhibitor Tofacitinib (10 mg and 15 mg BID) were
significantly more effective than other agents.[8][10] Notably, an analysis of both efficacy and
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safety ranked Deucravacitinib (3 mg QD and 3 mg BID) as the best treatment option.[8][10]
While Tofacitinib showed high efficacy, it was also associated with a less favorable safety

profile.[8][10]

Target Engagement and Mechanism of Action

Deucravacitinib's unique mechanism of action involves binding to the regulatory domain of

TYK2, leading to allosteric inhibition of the enzyme and its downstream signaling pathways.[6]
[7] This selective inhibition of TYK2 is a key differentiator from pan-JAK inhibitors, which target
multiple JAK family members (JAK1, JAK2, JAK3) and are associated with a broader range of

side effects.[11]
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Caption: TYK2 signaling pathway and its allosteric inhibition by Deucravacitinib.

Experimental Validation of Target Engagement

The target engagement of Deucravacitinib has been validated in first-in-human studies through
pharmacodynamic (PD) assessments. These studies measured the inhibition of IL-12-mediated
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signaling, which serves as a surrogate for IL-23-mediated signaling, as both cytokines utilize
the TYK2-associated IL-12R[(31 chain.[12]

Experimental Workflow for Assessing TYK2 Target
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Caption: A representative experimental workflow for assessing TYK2 target engagement in a
clinical setting.

In these studies, Deucravacitinib demonstrated a dose- and concentration-dependent inhibition
of IL-12-mediated IFNy production in healthy volunteers.[12] This direct assessment of target
engagement in vivo provides strong evidence for the drug's mechanism of action.
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Quantitative Comparison of TYK2 Inhibitors and
Other Oral Psoriasis Treatments

The following table summarizes key data for Deucravacitinib and comparator oral treatments

for moderate-to-severe psoriasis.

Drug Target(s)

PASI-75 Response
(12-16 weeks)

Key Safety
Findings

Deucravacitinib )
Selective TYK2

Superior to placebo
and apremilast.[13]
[14] Doses of 3 mg

Favorable safety
profile. No significant
differences in

treatment-emergent

(Sotyktu) BID and 12 mg QD adverse events
showed high efficacy. compared to placebo
[9] at most effective
doses.[8][9]
Considered the most
High efficacy, with 10 unsafe in terms of
o Pan-JAK (JAK1, mg and 15 mg BID treatment-emergent
Tofacitinib : . .
JAK2, JAK3) doses ranking best in adverse events in a
some analyses.[8][10]  network meta-
analysis.[8][10]
Superior to placebo in )
) More side effects
o alopecia areata and
Brepocitinib TYK2/JAK1 ) - reported compared to
hidradenitis .
) Deucravacitinib.[13]
suppurativa.[13]
] ) More side effects
o Superior to placebo in
Ropsacitinib TYK2 o reported compared to
plague psoriasis.[13] o
Deucravacitinib.[13]
) Significantly higher
Lower efficacy ) ] ) ]
risk of discontinuation
] compared to
Apremilast PDE4 due to adverse events

Deucravacitinib.[13]
[14]

compared to placebo.

[9]
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Detailed Methodologies

Pharmacodynamic (PD) Assay for TYK2 Target Engagement:

Study Design: A randomized, double-blind, placebo-controlled, phase | study is conducted
with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy
volunteers.[12]

Sample Collection: Whole blood samples are collected from participants at various time
points post-dose.

Ex vivo Stimulation: The collected whole blood is stimulated ex vivo with IL-12 to induce IFNy
production, a downstream marker of TYK2 signaling.

Quantification: The concentration of IFNy in the plasma is measured using a validated
immunoassay (e.g., ELISA).

Data Analysis: The inhibition of IFNy production is calculated relative to pre-dose levels and
placebo controls. The relationship between drug concentration (pharmacokinetics) and IFNy
inhibition (pharmacodynamics) is modeled to assess target engagement.[12]

Network Meta-analysis of Clinical Efficacy and Safety:

Literature Search: A systematic search of public databases (e.g., PubMed, Embase,
Cochrane Library) is performed to identify all relevant randomized controlled trials (RCTs).

Inclusion Criteria: Pre-defined criteria are used to select RCTs that compare the efficacy and
safety of TYK2 inhibitors and other oral drugs in patients with moderate-to-severe plaque
psoriasis.

Data Extraction: Key data points, including patient characteristics, interventions, and
outcomes (e.g., PASI-75, PGA 0/1, adverse events), are extracted from the included studies.

Statistical Analysis: A random-effects frequentist network meta-analysis is conducted to
compare the different treatments simultaneously. The surface under the cumulative ranking
curve (SUCRA) is often used to rank the treatments based on their efficacy and safety.[3][9]
[10]
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Conclusion

Deucravacitinib has emerged as a promising oral treatment for moderate-to-severe psoriasis,
demonstrating a favorable balance of efficacy and safety.[8][9][10] Its selective, allosteric
inhibition of TYK2 provides a targeted mechanism of action that differentiates it from pan-JAK
inhibitors.[11] The robust target engagement, validated through pharmacodynamic studies, and
the compelling clinical trial data position Deucravacitinib as a significant advancement in the
management of immune-mediated diseases.[12] Further research and long-term data will
continue to define its role in the therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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